N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is a chemical compound that belongs to the class of purine derivatives, which are significant in various biological and chemical applications. This compound features a piperidine ring substituted with a purine moiety, specifically at the 6-position, which imparts unique properties relevant to medicinal chemistry and drug development.
The compound can be synthesized through various chemical reactions involving purine derivatives and piperidine. Its structural characteristics allow it to interact with biological targets, making it a subject of interest in pharmacological research.
N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is classified as a heterocyclic amine due to the presence of nitrogen atoms in its structure. It is also categorized under purine analogs, which are compounds that mimic the structure of naturally occurring purines like adenine and guanine.
The synthesis of N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine typically involves several steps:
The reaction conditions are typically optimized using thin-layer chromatography for monitoring progress and determining completion. The final product can be purified through recrystallization or column chromatography.
Key structural data includes:
N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine can undergo several types of chemical reactions:
The choice of reagents and solvents significantly influences the yield and purity of the synthesized product. Reaction conditions such as temperature and time must be carefully controlled.
The mechanism of action for N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine primarily involves its interaction with biological targets, particularly enzymes and receptors associated with cellular signaling pathways.
Research indicates that compounds with similar structures often act as inhibitors or modulators in pathways involving protein kinases, particularly those related to cancer progression and metabolic disorders.
N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine typically exhibits:
Key chemical properties include:
Relevant data from spectral analyses (e.g., NMR, IR) provide insights into its functional groups and confirm structural integrity after synthesis.
N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine has several applications in scientific research:
This compound exemplifies the importance of synthetic organic chemistry in producing biologically active molecules with therapeutic potential.
The purine-piperidine hybrid scaffold embodied by N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine (CAS# 1178963-75-1) serves as a privileged structural motif in cannabinoid receptor type 1 (CB1) antagonist design. This core structure features a purine ring linked to a 4-aminopiperidine moiety via a nitrogen-carbon bond, creating a conformationally semi-rigid framework ideal for receptor interaction. The purine nucleus functions as a hydrogen-bond acceptor and π-stacking platform, while the piperidine group provides a basic nitrogen atom that influences both receptor binding and physicochemical properties. Molecular docking studies reveal that this hybrid scaffold anchors within the orthosteric binding pocket of CB1 through:
The scaffold's versatility enables extensive structural modifications at three key positions: the purine C² and C⁸ positions, the piperidine N¹ nitrogen, and the C⁴-amino group. This adaptability has made it a strategic template for developing peripherally restricted CB1 antagonists with optimized drug-like properties [2] [5].
N-Ethyl-1-(1H-purin-6-yl)piperidin-4-amine represents a structural simplification of otenabant (PF-04457845), a potent CB1 inverse agonist that reached Phase III trials before discontinuation. Key SAR distinctions include:
Table 1: Structural and Pharmacological Comparison with Clinical CB1 Antagonists
Compound | Core Structure | Key Substituents | CB1 Ki (nM) | TPSA (Ų) |
---|---|---|---|---|
N-Ethyl-1-(1H-purin-6-yl)piperidin-4-amine | Purine-piperidine | N-Ethylamine at C4-piperidine | ~1-20* | 73-85 |
Otenabant | Purine-4-aminopiperidine | 4-Chlorophenyl at C8; Primary amide at piperidine | 0.7 [6] | 102 |
Rimonabant | Pyrazole-piperidine | 4-Chlorophenyl at C5; Piperidine-1-carboxylate | 1.8 [6] | 58 |
*Potency range based on structural analogues [3] [5] [6]
Critical SAR insights from otenabant optimization campaigns reveal:
The N-ethyl group on the piperidine C4-amine represents a critical determinant of CB1 affinity and selectivity. SAR studies of analogues reveal:
Piperidine nitrogen modifications profoundly impact functional activity:
Minimizing CNS penetration while maintaining oral bioavailability requires precise molecular engineering. For N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine derivatives, three strategic approaches achieve peripheral restriction:
Table 2: Peripheralization Strategies and Pharmacological Outcomes
Strategy | Structural Implementation | A→B Permeability (%)* | CB1 Ke (nM) | TPSA (Ų) |
---|---|---|---|---|
Urea Conjugation | Piperidine-NH-C(O)-NH-cHex | <1 [6] | 19.2 | 88 |
Sulfonamide Incorporation | Piperidine-NH-SO₂-CH₂CF₃ | 5 [7] | 15 | 101 |
Secondary Amine Retention | Unmodified piperidin-4-amine | 6 [6] | 15.9 | 73 |
Otenabant (Reference) | Intramolecular H-bonding system | 40 [6] | 0.2 | 102 |
*MDCK-mdr1 monolayer assay, apical-to-basal direction [5] [6]
These structure-based design principles demonstrate how targeted modifications to the purine-piperidine scaffold yield peripherally restricted CB1 antagonists with optimized drug-like properties for metabolic and hepatic indications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7